4,4'-{[(2-phenylethyl)imino]dimethanediyl}bis(N,N-dimethylaniline)
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Overview
Description
4-[({[4-(DIMETHYLAMINO)PHENYL]METHYL}(2-PHENYLETHYL)AMINO)METHYL]-N,N-DIMETHYLANILINE is a complex organic compound characterized by its unique structure, which includes multiple dimethylamino groups and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-(DIMETHYLAMINO)PHENYL]METHYL}(2-PHENYLETHYL)AMINO)METHYL]-N,N-DIMETHYLANILINE typically involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These reducing agents are chosen for their selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reducing agents and catalysts. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[({[4-(DIMETHYLAMINO)PHENYL]METHYL}(2-PHENYLETHYL)AMINO)METHYL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions are carried out using agents like LiAlH4 and NaBH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, selective reducing agents for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces reduced forms of the compound.
Scientific Research Applications
4-[({[4-(DIMETHYLAMINO)PHENYL]METHYL}(2-PHENYLETHYL)AMINO)METHYL]-N,N-DIMETHYLANILINE has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It is a constituent of various pharmaceuticals, including antidepressants and analgesics.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[({[4-(DIMETHYLAMINO)PHENYL]METHYL}(2-PHENYLETHYL)AMINO)METHYL]-N,N-DIMETHYLANILINE exerts its effects involves its interaction with molecular targets and pathways. The dimethylamino groups and phenyl rings allow it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(Dimethylamino)benzophenone
- 4-Dimethylaminopyridine
Uniqueness
4-[({[4-(DIMETHYLAMINO)PHENYL]METHYL}(2-PHENYLETHYL)AMINO)METHYL]-N,N-DIMETHYLANILINE is unique due to its specific combination of dimethylamino groups and phenyl rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C26H33N3 |
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Molecular Weight |
387.6 g/mol |
IUPAC Name |
4-[[[4-(dimethylamino)phenyl]methyl-(2-phenylethyl)amino]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C26H33N3/c1-27(2)25-14-10-23(11-15-25)20-29(19-18-22-8-6-5-7-9-22)21-24-12-16-26(17-13-24)28(3)4/h5-17H,18-21H2,1-4H3 |
InChI Key |
YPRIEYHAHULERO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CCC2=CC=CC=C2)CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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